4-(1-oxopropan-2-yl)benzoic Acid
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Overview
Description
4-(1-oxopropan-2-yl)benzoic acid, also known as 2-(1-oxopropyl)benzoic acid, is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . This compound is characterized by a benzoic acid core substituted with a 1-oxopropan-2-yl group at the para position. It is a derivative of benzoic acid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-oxopropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5COOH+CH3CH2COClAlCl3C6H4(COCH2CH3)COOH+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-(1-oxopropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(1-oxopropan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-oxopropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: The parent compound, which lacks the 1-oxopropan-2-yl group.
4-Acetoxybenzoic Acid: A derivative with an acetoxy group at the para position.
4-(1H-Imidazol-1-yl)benzoic Acid: A derivative with an imidazole group at the para position
Uniqueness
4-(1-oxopropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-(1-oxopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(6-11)8-2-4-9(5-3-8)10(12)13/h2-7H,1H3,(H,12,13) |
InChI Key |
LXMYZIWCYCQHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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